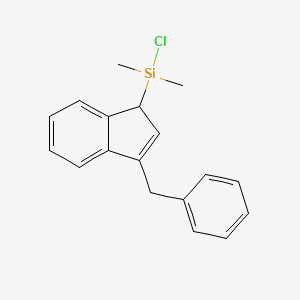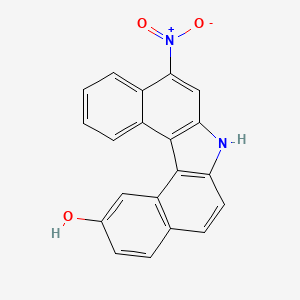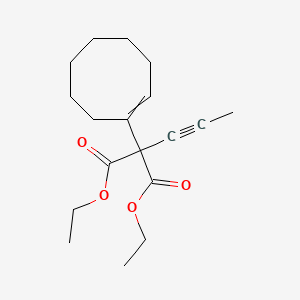
Diethyl (cyclooct-1-en-1-yl)(prop-1-yn-1-yl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (cyclooct-1-en-1-yl)(prop-1-yn-1-yl)propanedioate is a complex organic compound characterized by its unique molecular structure, which includes a cyclooctene ring and a propynyl group attached to a propanedioate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl (cyclooct-1-en-1-yl)(prop-1-yn-1-yl)propanedioate typically involves multi-step organic reactions. One common method includes the alkylation of diethyl propanedioate with cyclooct-1-en-1-yl bromide under basic conditions, followed by the addition of prop-1-yn-1-yl bromide. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: Diethyl (cyclooct-1-en-1-yl)(prop-1-yn-1-yl)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the alkyne group to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes
Substitution: Various ester derivatives
Aplicaciones Científicas De Investigación
Diethyl (cyclooct-1-en-1-yl)(prop-1-yn-1-yl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Diethyl (cyclooct-1-en-1-yl)(prop-1-yn-1-yl)propanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The cyclooctene ring and propynyl group play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
- Diethyl (hept-1-yn-1-yl)(prop-1-en-1-yl)propanedioate
- Diethyl (oct-1-en-1-yl)(prop-1-yn-1-yl)propanedioate
Comparison: Diethyl (cyclooct-1-en-1-yl)(prop-1-yn-1-yl)propanedioate is unique due to its cyclooctene ring, which imparts distinct chemical and physical properties compared to similar compounds with different ring structures. This uniqueness makes it valuable for specific applications where the cyclooctene ring’s characteristics are advantageous.
Propiedades
Número CAS |
292607-07-9 |
|---|---|
Fórmula molecular |
C18H26O4 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
diethyl 2-(cycloocten-1-yl)-2-prop-1-ynylpropanedioate |
InChI |
InChI=1S/C18H26O4/c1-4-14-18(16(19)21-5-2,17(20)22-6-3)15-12-10-8-7-9-11-13-15/h12H,5-11,13H2,1-3H3 |
Clave InChI |
JCSMLRPBVFDNFZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C#CC)(C1=CCCCCCC1)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


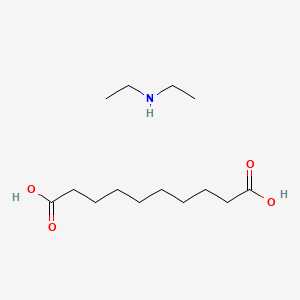
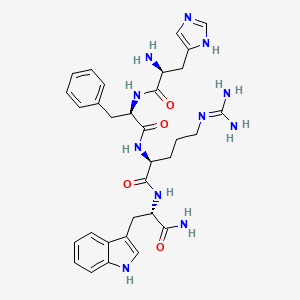

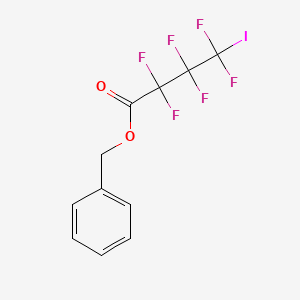
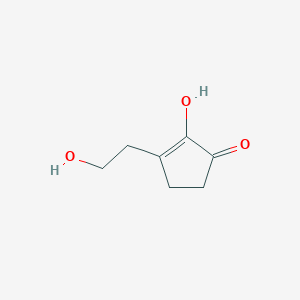
methanone](/img/structure/B14249344.png)
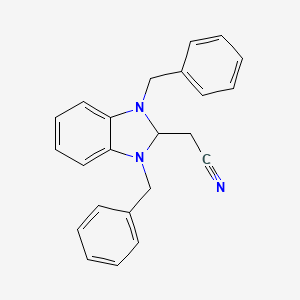
![(5S)-2-(2-Chloroethyl)-6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl carbonate](/img/structure/B14249356.png)
![3H-Naphtho[2,1-b]pyran-8-carboxaldehyde, 3,3-diphenyl-](/img/structure/B14249363.png)
![1-[1-(2-Fluorophenyl)ethenyl]pyrrolidine](/img/structure/B14249368.png)
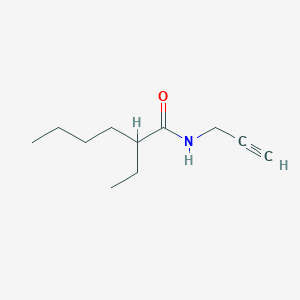
![2-Methyl-4-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]but-2-en-1-ol](/img/structure/B14249375.png)
